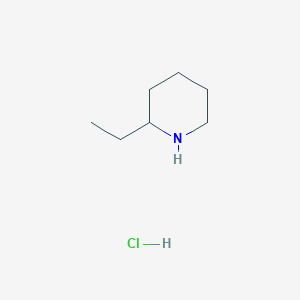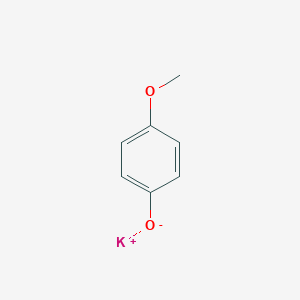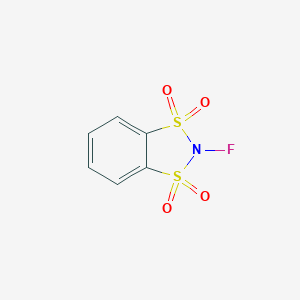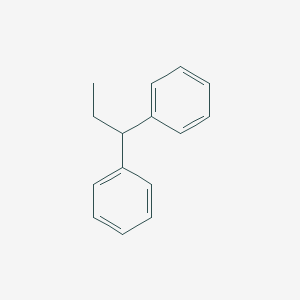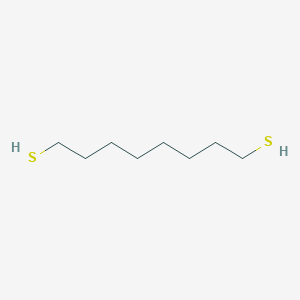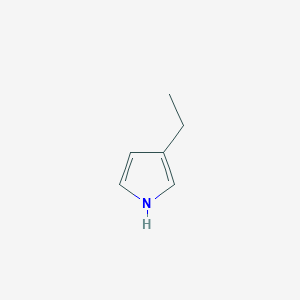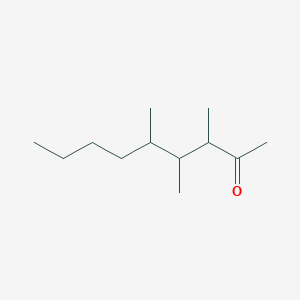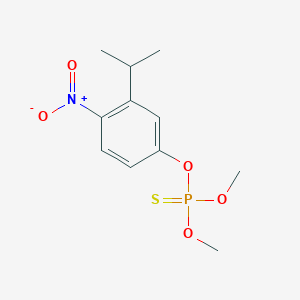
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, commonly known as paraoxon, is a highly toxic organophosphate compound. It is widely used in scientific research applications as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In
Wirkmechanismus
Paraoxon binds irreversibly to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can cause a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.
Biochemische Und Physiologische Effekte
Paraoxon has a range of biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, respiratory failure, and death. Paraoxon can also cause oxidative stress and damage to DNA, leading to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Paraoxon is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and can be used at low concentrations to achieve maximal inhibition. However, paraoxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, leading to loss of activity.
Zukünftige Richtungen
There are many potential future directions for research on paraoxon. One area of interest is the development of new treatments for diseases such as Alzheimer's and Parkinson's, which are characterized by a loss of cholinergic neurons in the brain. Paraoxon could be used to develop new drugs that target acetylcholinesterase and increase acetylcholine levels in the brain. Another area of interest is the study of the effects of paraoxon on other enzymes and neurotransmitters in the body. This could lead to the development of new drugs that target other pathways involved in neurological diseases. Finally, there is a need for further research on the toxicity of paraoxon and its effects on human health, as well as the development of new methods for safely handling and disposing of this highly toxic compound.
Conclusion:
In conclusion, phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, or paraoxon, is a highly toxic organophosphate compound that is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It has a range of biochemical and physiological effects on the body and is a useful tool for studying the role of acetylcholine in various physiological processes. However, paraoxon is highly toxic and must be handled with extreme care. There are many potential future directions for research on paraoxon, including the development of new treatments for neurological diseases and the study of its effects on other enzymes and neurotransmitters in the body.
Synthesemethoden
Paraoxon is synthesized by reacting dimethyl phosphorochloridate with 3-isopropyl-4-nitrophenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with thioacetic acid to replace the oxygen atom with a sulfur atom, forming the phosphorothioic acid ester.
Wissenschaftliche Forschungsanwendungen
Paraoxon is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It is used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and memory formation. Paraoxon is also used to study the effects of acetylcholinesterase inhibitors on the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1592-82-1 |
|---|---|
Produktname |
Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester |
Molekularformel |
C11H16NO5PS |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
dimethoxy-(4-nitro-3-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO5PS/c1-8(2)10-7-9(5-6-11(10)12(13)14)17-18(19,15-3)16-4/h5-8H,1-4H3 |
InChI-Schlüssel |
MPCILJQVDVSLSZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Andere CAS-Nummern |
1592-82-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



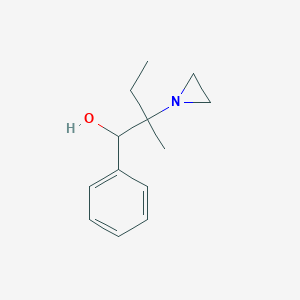
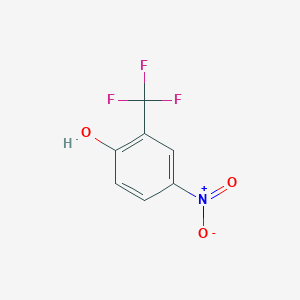
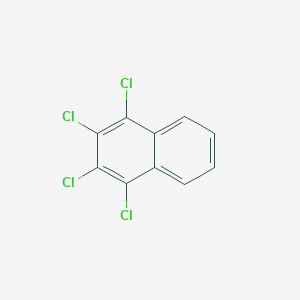
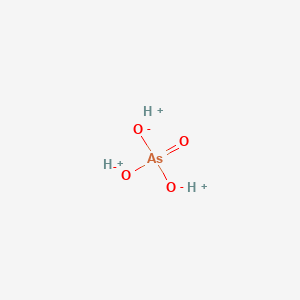
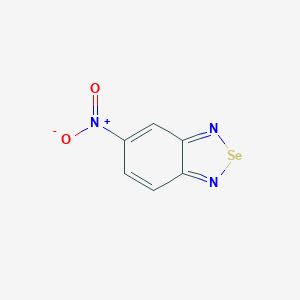
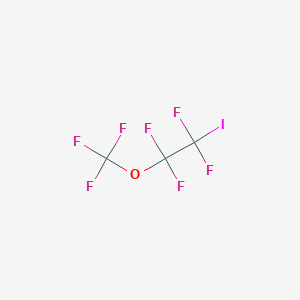
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
